2-chloro-N-(5-methylisoxazol-3-yl)acetamide
Description
Overview of Chemical Structure and Nomenclature
This compound represents a heterocyclic compound that combines two distinct chemical functionalities: a chloroacetamide moiety and a substituted isoxazole ring system. The compound is formally classified under the Chemical Abstracts Service registry number 59826-53-8 and possesses the molecular formula C6H7ClN2O2 with a molecular weight of 174.59 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positioning of the chlorine atom at the 2-position of the acetamide group and the methyl substituent at the 5-position of the isoxazole ring.
The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System notation as CC1=CC(=NO1)NC(=O)CCl, which demonstrates the connectivity between the isoxazole ring and the chloroacetamide functionality. The compound exhibits a planar configuration around the isoxazole ring, with the acetamide group extending from the 3-position of the heterocycle. The presence of the chlorine atom creates a reactive electrophilic center that facilitates nucleophilic substitution reactions, making this compound particularly valuable as a synthetic intermediate.
The isoxazole ring system itself contributes significantly to the compound's chemical properties, featuring a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom in adjacent positions. This arrangement creates an electron-deficient system that influences both the reactivity and biological activity of the overall molecule. The methyl group at the 5-position of the isoxazole ring provides steric hindrance and electronic effects that can modulate the compound's interaction with biological targets.
Table 1: Molecular Characteristics of this compound
Historical Context and Discovery Significance
The development and characterization of this compound emerged from the broader investigation of isoxazole-containing compounds in medicinal chemistry research. Isoxazole derivatives have been recognized since the mid-20th century for their diverse pharmacological activities, particularly in the development of anti-inflammatory and antimicrobial agents. The specific synthesis and characterization of this chloroacetamide derivative represents part of systematic efforts to explore the therapeutic potential of functionalized isoxazole compounds.
Research investigations into this compound have revealed its significance as both a standalone bioactive molecule and as a crucial synthetic intermediate in the preparation of more complex pharmaceutical targets. The compound has been utilized in the synthesis of triazole derivatives, where it serves as a key building block through nucleophilic substitution reactions involving the reactive chloroacetamide functionality. This synthetic utility has positioned the compound as an important tool in medicinal chemistry laboratories worldwide.
The discovery of its biological activities, particularly its anti-inflammatory and analgesic properties, has added substantial value to its chemical profile. Studies have demonstrated that the compound can effectively inhibit the production of prostaglandin E2, a key mediator in inflammatory processes, thereby establishing its potential therapeutic relevance. This finding has contributed to ongoing research efforts aimed at developing novel anti-inflammatory agents with improved efficacy and safety profiles.
Relevance in Organic and Medicinal Chemistry
This compound occupies a significant position in both organic synthesis and medicinal chemistry due to its unique combination of reactivity and biological activity. In organic chemistry contexts, the compound serves as a versatile synthetic intermediate, particularly in the construction of heterocyclic frameworks through nucleophilic substitution reactions. The chloroacetamide functionality provides an excellent leaving group that can be readily displaced by various nucleophiles, enabling the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
The compound's medicinal chemistry relevance stems from its demonstrated biological activities and its role as a pharmacophore in drug design. The isoxazole ring system is a well-established privileged structure in medicinal chemistry, found in numerous pharmaceutical agents including cyclooxygenase inhibitors and antimicrobial compounds. The specific substitution pattern in this molecule provides opportunities for structure-activity relationship studies aimed at optimizing therapeutic properties while minimizing adverse effects.
Research applications of this compound extend beyond its direct biological activities to include its use in the synthesis of more complex bioactive molecules. The compound has been employed in the preparation of triazole-containing compounds through reaction with thione derivatives, demonstrating its utility in constructing diverse heterocyclic systems. These synthetic applications highlight the compound's importance as a building block in the development of novel therapeutic agents.
Table 2: Applications and Properties in Chemical Research
The physical properties of this compound further enhance its utility in research applications. The compound exists as a white crystalline solid that demonstrates good solubility in organic solvents, facilitating its use in various synthetic transformations. Storage requirements include maintenance under an inert atmosphere at temperatures between 2 and 8 degrees Celsius to preserve chemical integrity. These characteristics make the compound suitable for both laboratory-scale research and potential industrial applications.
Properties
IUPAC Name |
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-4-2-5(9-11-4)8-6(10)3-7/h2H,3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJICGSIRAJIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340705 | |
| Record name | 2-chloro-N-(5-methylisoxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59826-53-8 | |
| Record name | 2-chloro-N-(5-methylisoxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of 5-methylisoxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere at a temperature range of 0-5°C to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor equipped with temperature control and inert gas purging systems to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methylisoxazol-3-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures (50-100°C).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products Formed
Substitution Reactions: The major products are N-substituted acetamides.
Hydrolysis: The major products are 5-methylisoxazole-3-carboxylic acid and the corresponding amine.
Scientific Research Applications
2-chloro-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The anti-inflammatory and analgesic effects of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide are primarily due to its ability to inhibit the production of prostaglandin E2 (PGE2). This inhibition occurs through the suppression of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins . By reducing the levels of PGE2, the compound helps to alleviate inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide
- Structural Differences : This compound incorporates a sulfonyl group and an additional chloroacetamido substituent on the phenyl ring, increasing molecular complexity and weight compared to the parent compound.
- Synthesis: Prepared via reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with excess chloroacetyl chloride in dimethylformamide (DMF) .
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
- Structural Differences : Replaces the isoxazole ring with a benzisoxazole system, introducing aromaticity and a chloromethyl group at the 3-position.
- Synthesis : Achieved via cyclization of N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide oxime using thionyl chloride and pyridine .
- Pharmacological Profile: Benzisoxazole derivatives are known for central nervous system (CNS) activity (e.g., antipsychotics like risperidone). The chloromethyl group offers a reactive site for alkylation, enabling further derivatization .
2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide
- Structural Differences : Substitutes the isoxazole with a 1,3,5-oxadiazole ring, which is more electron-deficient due to two nitrogen atoms.
- Synthesis: Synthesized by refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine .
- Electronic Properties : The oxadiazole’s electron-withdrawing nature may enhance stability and influence binding to targets like bacterial enzymes or receptors .
2-Chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide
- Structural Differences : Features a sulfamoylphenyl group, increasing polarity and molecular weight.
- Physical Properties : Decomposes at 300°C, indicating high thermal stability compared to simpler derivatives .
- Applications : The sulfamoyl group may improve water solubility and bioavailability, making it suitable for oral administration in antimicrobial therapies .
2-Chloro-N-(5-chlorobenzoxazol-2-yl)acetamide
- Structural Differences : Incorporates a benzoxazole ring instead of isoxazole, with an additional chlorine atom at the 5-position.
- Safety Profile : Classified as hazardous under GHS guidelines, requiring precautions for inhalation and skin contact .
Comparative Analysis Table
Research Findings and Implications
- Reactivity : The chloroacetamide group in all derivatives enables nucleophilic substitution, facilitating the creation of libraries for structure-activity relationship (SAR) studies.
- Biological Activity : Isoxazole derivatives are often antimicrobial, while benzisoxazole/benzoxazole analogs show CNS or antitumor activities, highlighting the impact of heterocycle choice .
- Synthetic Complexity : Benzisoxazole derivatives require multi-step cyclization, whereas simpler isoxazole or oxadiazole compounds are synthesized in fewer steps .
Biological Activity
2-Chloro-N-(5-methylisoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its anti-inflammatory and analgesic properties. This article reviews its mechanism of action, pharmacokinetics, biochemical interactions, and potential therapeutic applications based on diverse research findings.
The primary biological activity of this compound is linked to its ability to inhibit the production of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. This inhibition is primarily achieved through the compound's interaction with the cyclooxygenase (COX) enzymes, particularly COX-2, which catalyzes the conversion of arachidonic acid into prostaglandins.
Key Mechanisms:
- Inhibition of COX Enzymes: The compound binds to the active site of COX-2, preventing the formation of PGE2 and thereby reducing inflammation and pain.
- Modulation of Cytokine Production: It has been shown to decrease levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in immune cells.
Pharmacokinetics
This compound is a white crystalline solid that exhibits solubility in organic solvents. It is stable under standard laboratory conditions but should be stored in an inert atmosphere at temperatures between 2°C and 8°C to maintain its integrity.
The compound's biochemical properties enable it to interact with various enzymes and proteins, making it a valuable tool for studying inflammatory pathways. Its structure, characterized by the presence of both chloro and isoxazole groups, enhances its reactivity and binding affinity to biological targets.
Analgesic Activity
Research has demonstrated that this compound exhibits significant analgesic effects in animal models. For instance, studies using the hot plate model have shown that at low to moderate doses, it effectively reduces pain without major adverse effects.
Inflammation Models
In controlled experiments, this compound has been utilized in models of acute inflammation. It was found to significantly lower edema in paw swelling tests, confirming its anti-inflammatory properties.
Comparative Analysis with Similar Compounds
To illustrate the efficacy of this compound compared to other compounds, a summary table is presented below:
Q & A
Q. How can I optimize the synthesis yield of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide?
Answer: Key variables include reaction time, solvent choice, and purification methods. For example:
- Reaction time: Evidence shows refluxing with triethylamine for 4 hours achieves completion (monitored by TLC) .
- Solvent optimization: A toluene:water mixture (8:2) improves yield in analogous chloroacetamide reactions by stabilizing intermediates .
- Purification: Recrystallization with pet-ether or ethanol enhances purity (up to 95%) .
Q. What analytical techniques are essential for characterizing this compound?
Answer: Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity (e.g., distinguishing isoxazole ring protons at δ 6.1–6.3 ppm) .
- HPLC for assessing purity (>98% in optimized syntheses) .
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (C₆H₇ClN₂O₂, theoretical 190.03 g/mol) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in isoxazole acetamide derivatives?
Answer:
- Substituent effects: Adding electron-withdrawing groups (e.g., halogens) to the isoxazole ring enhances stability and receptor binding. For example, bromo analogs (e.g., 2-bromo-N-(5-methylisoxazol-3-yl)acetamide) show improved osteoclastogenesis inhibition .
- SAR strategies: Vary the acetamide side chain (e.g., sulfonyl or phenoxy groups) to modulate lipophilicity and target engagement .
- Methodology: Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 .
Q. How can I resolve contradictions in reported reaction yields for similar acetamide derivatives?
Answer: Discrepancies often arise from:
- Substituent steric effects: Bulky groups (e.g., cyclohexyl) reduce yields due to hindered intermediate formation (e.g., 44% yield for cyclopropyl vs. 55% for phenyl analogs) .
- Catalyst choice: Sodium azide (NaN₃) in toluene:water improves nucleophilic substitution efficiency compared to triethylamine alone .
- Temperature control: Reactions above 80°C may degrade heat-sensitive intermediates .
Q. What experimental designs are recommended for studying metabolic stability?
Answer:
- In vitro assays: Incubate with liver microsomes (human or murine) and monitor degradation via LC-MS/MS.
- Hydrolysis studies: Test stability at pH 2–12 to identify labile bonds (e.g., acetamide cleavage under basic conditions) .
- Metabolite identification: Use high-resolution mass spectrometry (HRMS) to detect oxidation products (e.g., hydroxylated isoxazole rings) .
Q. How can computational methods enhance mechanistic studies of this compound?
Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict reactive sites (e.g., chloroacetamide’s electrophilic carbon) .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinases) to identify binding pocket residues .
- ADMET prediction: Tools like SwissADME assess permeability and toxicity risks (e.g., CNS penetration likelihood) .
Data Interpretation and Validation
Q. How do I validate biological activity data for derivatives of this compound?
Answer:
- Dose-response curves: Use IC₅₀ values from enzyme inhibition assays (e.g., COX-2) to confirm potency.
- Control experiments: Compare with known inhibitors (e.g., celecoxib for COX-2) to rule out nonspecific effects .
- Reproducibility: Repeat assays in triplicate and report standard deviations (e.g., ±5% for IC₅₀ values) .
Q. What strategies mitigate interference from byproducts in synthetic routes?
Answer:
- Chromatographic separation: Use flash column chromatography (ethyl acetate/hexane gradient) to isolate target compounds .
- Byproduct identification: Characterize impurities via LC-MS and adjust stoichiometry (e.g., excess chloroacetyl chloride reduces unreacted amine) .
Advanced Methodological Challenges
Q. How to design a SAR study for optimizing anti-inflammatory activity?
Answer:
- Core modifications: Synthesize analogs with substituted isoxazole rings (e.g., 5-phenyl or 5-cyclopropyl) .
- Bioassay pipeline: Test in RAW 264.7 macrophages for TNF-α suppression and compare with parent compound .
- Data analysis: Use clustering algorithms (e.g., PCA) to correlate structural features with activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
